![molecular formula C20H23FN2O3 B5382142 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5382142.png)
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one
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Overview
Description
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one, also known as FLB-457, is a chemical compound that belongs to the diazepan family. FLB-457 is a selective dopamine D2 receptor antagonist that has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one acts as a selective antagonist of the dopamine D2 receptor, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. By blocking the dopamine D2 receptor, 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one reduces the activity of the dopamine system, which has been implicated in various physiological and pathological conditions.
Biochemical and Physiological Effects
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects, including reducing dopamine release, decreasing locomotor activity, and altering the expression of certain genes in the brain. 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one in lab experiments is its selectivity for the dopamine D2 receptor, which allows for a more specific investigation of the role of dopamine in various conditions. However, one limitation of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one is its relatively short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are several future directions for research involving 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is the role of dopamine D2 receptors in addiction and reward pathways, which could lead to the development of new treatments for drug addiction. Another area of interest is the potential use of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one as a neuroprotective agent in neurodegenerative diseases such as Parkinson's disease. Finally, further investigation is needed to fully understand the biochemical and physiological effects of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one and its potential use in clinical settings.
Synthesis Methods
The synthesis of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with 2-furoyl chloride in the presence of triethylamine, followed by the addition of isopropylmagnesium chloride and subsequent cyclization to form the diazepan ring. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has been extensively used in scientific research to investigate the role of dopamine D2 receptors in various physiological and pathological conditions, including schizophrenia, drug addiction, and Parkinson's disease. 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has been shown to selectively block dopamine D2 receptors, which has led to a better understanding of the role of dopamine in these conditions.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(furan-2-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-14(2)17-13-22(20(25)18-4-3-11-26-18)10-9-19(24)23(17)12-15-5-7-16(21)8-6-15/h3-8,11,14,17H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNQHRRLJIHNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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